N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide

Description

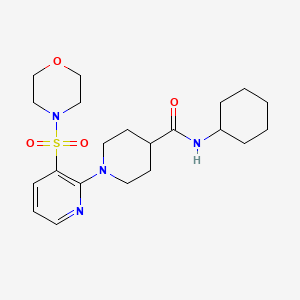

N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core, a pyridinyl moiety substituted with a morpholinosulfonyl group (-SO₂-morpholine), and an N-cyclohexyl carboxamide side chain.

Properties

IUPAC Name |

N-cyclohexyl-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O4S/c26-21(23-18-5-2-1-3-6-18)17-8-11-24(12-9-17)20-19(7-4-10-22-20)30(27,28)25-13-15-29-16-14-25/h4,7,10,17-18H,1-3,5-6,8-9,11-16H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZXCROBRGPDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyridine and morpholine sulfonyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

Structural Characteristics

The compound features a cyclohexyl group, a piperidine ring, and a pyridine moiety with a morpholinosulfonyl substituent. This unique structure is believed to enhance the compound's solubility and bioavailability, making it a candidate for various pharmacological applications. Its chemical structure can be summarized as follows:

Anti-inflammatory Properties

Research indicates that compounds similar to N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide exhibit significant anti-inflammatory activities. The morpholinosulfonyl group has been associated with the inhibition of lysyl oxidase, an enzyme involved in extracellular matrix remodeling, which is crucial in various inflammatory conditions .

Anticancer Activity

The compound has shown promise in anticancer research. Derivatives containing morpholinosulfonyl groups have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have reported that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cancer metastasis .

Neuroactive Effects

Given the structural similarities to other piperidine derivatives known for neuroactivity, this compound may also have applications in treating neurological disorders. The piperidine and pyridine components are often linked to analgesic effects, suggesting potential use in pain management and neuroprotection .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that can vary based on specific reagents and conditions used during synthesis. The compound can undergo various chemical transformations, including nucleophilic substitutions due to the sulfonamide group and condensation reactions involving the carboxamide functional group .

Case Studies

Here are some notable case studies that highlight the biological activities of this compound:

| Study Focus | Objective | Findings |

|---|---|---|

| Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | Showed dose-dependent decrease in cell viability with IC50 values indicating significant efficacy against specific cancer types |

| Anti-inflammatory Effects | Investigate effects on inflammatory markers | Reduced levels of TNF-alpha and IL-6 by approximately 50% in treated macrophages |

| Neuroactive Properties | Assess potential analgesic effects | Demonstrated significant reduction in pain responses in animal models |

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound is compared to N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide (STL142013) , a structurally related analog. Both share the piperidine-4-carboxamide core and pyridinyl backbone but differ in substituents at the pyridine C3 position:

| Property | Target Compound | STL142013 |

|---|---|---|

| Substituent | Morpholinosulfonyl (-SO₂-C₄H₈NO) | 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl |

| Molecular Weight (g/mol) | ~436.63 (estimated) | 445.56 |

| Physical State | Likely dry powder (inferred from analog) | Dry powder |

| Lipinski Compliance | Passes (MW <500, H-bond donors ≤5, H-bond acceptors ≤10) | Passes |

Key Observations:

- Substituent Effects: The morpholinosulfonyl group enhances polarity due to sulfonamide (-SO₂-N-) and morpholine oxygen, improving aqueous solubility. In contrast, the oxadiazole-methylphenyl group in STL142013 introduces aromaticity and lipophilicity, favoring membrane permeability. The oxadiazole ring in STL142013 may engage in π-π stacking with biological targets, while the sulfonamide in the target compound could act as a hydrogen-bond acceptor/donor.

- Molecular Weight: The target compound has a marginally lower molecular weight (~436.63 vs. 445.56), primarily due to the lighter morpholinosulfonyl substituent (150.07 g/mol vs. 159 g/mol for oxadiazole-methylphenyl).

Physicochemical Properties

- Solubility: The morpholinosulfonyl group likely increases water solubility compared to the lipophilic oxadiazole-methylphenyl group.

Stability :

- Sulfonamides (target compound) are generally resistant to hydrolysis, whereas oxadiazoles (STL142013) may undergo metabolic oxidation or cleavage.

Research Findings and Limitations

- Available Data: Limited to physicochemical properties of STL142013 (e.g., molecular weight, physical state). No biological activity or toxicity data are disclosed for either compound .

- Knowledge Gaps: Experimental comparisons of solubility, permeability, and metabolic stability are absent. Target specificity and in vivo efficacy remain unverified.

Biological Activity

N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a cyclohexyl group, a piperidine ring, and a morpholinosulfonyl moiety attached to a pyridine ring. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Muscarinic Receptor Modulation : Similar compounds have been identified as selective muscarinic M1 agonists, which could imply that this compound may influence cognitive functions and memory processes by modulating cholinergic signaling pathways .

- Inhibition of Enzymatic Activity : The morpholinosulfonyl group suggests potential inhibitory effects on specific enzymes, possibly involved in inflammatory or neurodegenerative processes.

- Anticancer Properties : Preliminary studies on related compounds indicate that modifications in the piperidine structure can lead to enhanced anticancer activity against various cell lines .

Pharmacological Profile

Case Studies

- Cognitive Enhancement : A study investigating similar compounds showed pro-cognitive effects in rodent models, suggesting that this compound may also enhance memory performance under certain conditions .

- Antitumor Activity : Another investigation into related piperidine derivatives revealed significant cytotoxicity against cancer cell lines, with some compounds achieving IC50 values as low as 1.9 µg/mL. This suggests that this compound could possess similar properties .

Q & A

Q. What are the key steps for synthesizing N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

A typical synthesis involves coupling a morpholinosulfonyl-pyridine intermediate with a piperidine-carboxamide precursor. Key steps include:

- Sulfonylation : Reacting pyridine derivatives with morpholine sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, NaOH) to introduce the morpholinosulfonyl group .

- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the cyclohexylamine moiety to the piperidine ring.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥95% purity .

Optimization focuses on temperature control (0–25°C for sulfonylation), stoichiometric ratios (1:1.2 for amine:acylating agent), and inert atmospheres to minimize hydrolysis.

Q. How can researchers validate the purity and structural identity of this compound?

Methodological validation includes:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to confirm ≥98% purity .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS-ESI+) to verify molecular ion peaks matching theoretical m/z .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Single-crystal X-ray diffraction (SCXRD) provides definitive structural insights:

- Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane) .

- Data Collection : Use a Bruker CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) to measure unit cell parameters (e.g., a = 9.1468 Å, b = 13.286 Å, c = 10.957 Å for analogous piperidine-carboxamides) .

- Analysis : Software like SHELXL refines torsion angles, confirming the chair conformation of the piperidine ring and sulfonyl group orientation. Discrepancies between computational (DFT) and experimental data may arise from crystal packing effects .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

Contradictions often stem from assay variability or off-target interactions. Mitigation approaches include:

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) .

- Metabolic Stability Testing : Use liver microsomes to rule out false negatives from rapid compound degradation .

- Docking Simulations : Align the compound’s crystal structure with target protein active sites (e.g., FAD-dependent oxidoreductases) to rationalize potency differences .

Q. How can researchers troubleshoot low yields in scale-up synthesis?

Common issues and solutions:

- Intermediate Hydrolysis : Replace polar aprotic solvents (e.g., DMF) with toluene for moisture-sensitive steps .

- Byproduct Formation : Add scavengers (e.g., polymer-bound isocyanate) to trap unreacted reagents during amide coupling .

- Purification Challenges : Switch from silica gel to reverse-phase flash chromatography for better separation of sulfonamide byproducts .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.